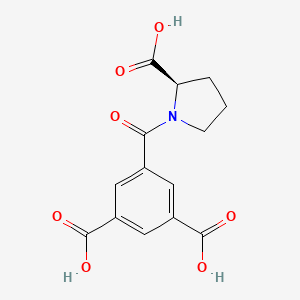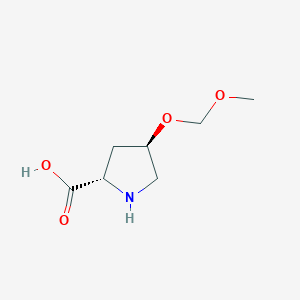
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate typically involves the esterification of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Ethyl-7-oxo-1,3-dihydroisobenzofuran-4-yl acetate.
Reduction: Formation of 3-Ethyl-7-hydroxy-1,3-dihydroisobenzofuran-4-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-carboxylic acid
- 3-Ethyl-7-oxo-1,3-dihydroisobenzofuran-4-yl acetate
- 3-Ethyl-7-hydroxy-1,3-dihydroisobenzofuran-4-yl acetate
Uniqueness
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88256-02-4 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(3-ethyl-7-hydroxy-1-oxo-3H-2-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C12H12O5/c1-3-8-11-9(16-6(2)13)5-4-7(14)10(11)12(15)17-8/h4-5,8,14H,3H2,1-2H3 |
Clé InChI |
KXRIUQDEFOVNDO-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=C(C=CC(=C2C(=O)O1)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)


![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)





![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)




